molecular formula C9H11ClO2S B6176813 (2,3-dimethylphenyl)methanesulfonyl chloride CAS No. 1215922-05-6

(2,3-dimethylphenyl)methanesulfonyl chloride

Cat. No.: B6176813
CAS No.: 1215922-05-6
M. Wt: 218.7
InChI Key:
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Description

(2,3-Dimethylphenyl)methanesulfonyl chloride is an organosulfur compound with the chemical formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,3-dimethylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2,3-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonyl chloride product.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: It can be reduced to (2,3-dimethylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to (2,3-dimethylphenyl)methanesulfonic acid using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent.

    Oxidation Reactions: Hydrogen peroxide is a common oxidizing agent used in these reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

    Methanesulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

(2,3-Dimethylphenyl)methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2,3-dimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 2,3-dimethylphenyl group.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group, used in similar reactions but has different reactivity and properties.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, used in similar reactions but has different reactivity and properties.

Uniqueness

(2,3-Dimethylphenyl)methanesulfonyl chloride is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specific applications in organic synthesis and scientific research.

Properties

CAS No.

1215922-05-6

Molecular Formula

C9H11ClO2S

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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